molecular formula C12H26O4S3 B14413581 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol CAS No. 86218-79-3

6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol

Cat. No.: B14413581
CAS No.: 86218-79-3
M. Wt: 330.5 g/mol
InChI Key: XKHKXVFJLCVBPV-UHFFFAOYSA-N
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Description

6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol is an organic compound with the molecular formula C12H26O4S3. It contains a total of 45 atoms: 26 hydrogen atoms, 12 carbon atoms, 4 oxygen atoms, and 3 sulfur atoms . The compound features a unique structure with multiple ether and sulfide groups, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of ether and sulfide bonds. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide groups to thiols.

    Substitution: The ether and sulfide groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol exerts its effects involves interactions with molecular targets through its ether and sulfide groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the solubility and stability of therapeutic agents .

Comparison with Similar Compounds

6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol can be compared with similar compounds such as 3,6,9,12,15-pentaoxaheptadecane-1,17-diol. While both compounds contain multiple ether groups, the presence of sulfide groups in this compound adds unique chemical properties that can be advantageous in certain applications.

Properties

CAS No.

86218-79-3

Molecular Formula

C12H26O4S3

Molecular Weight

330.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethoxy]ethylsulfanyl]ethanol

InChI

InChI=1S/C12H26O4S3/c13-1-7-17-9-3-15-5-11-19-12-6-16-4-10-18-8-2-14/h13-14H,1-12H2

InChI Key

XKHKXVFJLCVBPV-UHFFFAOYSA-N

Canonical SMILES

C(CSCCOCCSCCOCCSCCO)O

Origin of Product

United States

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